molecular formula C11H14ClNO2 B8504923 3-Chloro-4-pivaloylamino-phenol

3-Chloro-4-pivaloylamino-phenol

Cat. No.: B8504923
M. Wt: 227.69 g/mol
InChI Key: AOTVFPGINKQSKR-UHFFFAOYSA-N
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Description

The compound 3-Chloro-4-pivaloylamino-phenol is a chloro-substituted aromatic derivative featuring a hydroxyl group (-OH), a pivaloylamino group (-NHCOC(CH₃)₃), and a chlorine atom at the 3-position of the benzene ring. The closest analogs in the evidence are chloro-substituted aromatic amines or phthalimides (e.g., 3-chloro-N-phenyl-phthalimide, 4-(3-chlorophenyl)aniline) . This analysis will focus on structural and functional comparisons with these analogs, acknowledging limitations due to insufficient direct data.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

N-(2-chloro-4-hydroxyphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)10(15)13-9-5-4-7(14)6-8(9)12/h4-6,14H,1-3H3,(H,13,15)

InChI Key

AOTVFPGINKQSKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

  • Structure : Chlorine at the 3-position of a phthalimide ring, substituted with an N-phenyl group (Fig. 1).
  • Applications: Used in synthesizing polyimide monomers (e.g., 3,3'-bis(N-phenylphthalimide)) for high-performance polymers .
  • Key Differences: The phthalimide core replaces the phenol and pivaloylamino groups in the target compound. Reactivity: Phthalimides are anhydrides, enabling nucleophilic substitution, whereas phenolic hydroxyl groups in 3-Chloro-4-pivaloylamino-phenol may favor electrophilic aromatic substitution or hydrogen bonding.

4-(3-Chlorophenyl)aniline ()

  • Structure: Aniline derivative with a 3-chlorophenyl substituent at the 4-position (Synonyms: 3'-Chloro-[1,1'-biphenyl]-4-amine).
  • Applications : Intermediate in organic synthesis (e.g., dyes, pharmaceuticals) due to its aromatic amine functionality .
  • Key Differences: The amino group (-NH₂) contrasts with the pivaloylamino group (-NHCOC(CH₃)₃) in the target compound. Steric Effects: The bulky pivaloyl group in the target compound may reduce reactivity compared to the smaller -NH₂ group.

3-Chloroaniline Derivatives in Heterocycles ()

  • Example: 1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridine derivatives.
  • Applications : Explored in drug discovery for kinase inhibition or anticancer activity.
  • Key Differences: Heterocyclic frameworks (e.g., pyrrolopyridine) introduce distinct electronic and steric environments compared to the phenolic scaffold. The pivaloylamino group in the target compound may enhance lipophilicity, influencing pharmacokinetic properties .

Physicochemical and Functional Comparison

Property 3-Chloro-4-pivaloylamino-phenol (Hypothetical) 3-Chloro-N-phenyl-phthalimide 4-(3-Chlorophenyl)aniline
Molecular Weight ~257.7 g/mol (calculated) 257.68 g/mol 203.67 g/mol
Functional Groups -OH, -NHCOC(CH₃)₃, -Cl Phthalimide, -Cl, -NPh -NH₂, -Cl, biphenyl
Reactivity Electrophilic substitution, hydrogen bonding Nucleophilic substitution Diazotization, coupling reactions
Lipophilicity (logP) High (due to pivaloyl group) Moderate Low to moderate

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